molecular formula C15H25N5 B11746337 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11746337
M. Wt: 275.39 g/mol
InChI Key: XMHULBYGACSATF-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve alkylation and methylation reactions to introduce the isopropyl and methyl groups at specific positions on the pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to effects such as inhibition of enzyme activity or activation of signaling pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine
  • {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amine
  • {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

What sets {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine apart from similar compounds is its specific substitution pattern on the pyrazole rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-11(2)19-10-14(13(5)18-19)8-16-9-15-6-7-17-20(15)12(3)4/h6-7,10-12,16H,8-9H2,1-5H3

InChI Key

XMHULBYGACSATF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=NN2C(C)C)C(C)C

Origin of Product

United States

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